molecular formula C17H23N5O3 B2594710 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876675-25-1

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2594710
CAS RN: 876675-25-1
M. Wt: 345.403
InChI Key: KSGMKEJEFBXRLZ-UHFFFAOYSA-N
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Description

“6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound. It’s a part of the imidazole derivatives, which are known for their importance in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of imidazole derivatives, including “6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione”, involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The synthesis process is usually done by the condensation of a phthalic anhydride with primary amines .


Molecular Structure Analysis

The molecular formula of “6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is C23H27N5O3, and its molecular weight is 421.501.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazole derivatives include the formation of new C–C bonds and C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Precursors of Purine Analogs

Synthetic Pathways

The synthesis of purine analogs involves complex chemical reactions, such as the condensation and cyclization processes, to produce novel compounds with potential biological activities. For instance, studies have reported the synthesis of disubstituted 1-benzylimidazoles as important precursors for purine derivatives, highlighting the intricate steps required to construct these molecules (Alves, Proença, & Booth, 1994) (Alves et al., 1994).

Potential Biological and Therapeutic Applications

Antiviral and Antihypertensive Activities

The exploration of purine derivatives for their biological activities has led to the identification of compounds with antiviral and antihypertensive properties. For instance, derivatives of 7,8-polymethylenehypoxanthines, which are precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, have been studied for their antiviral and antihypertensive effects, underscoring the therapeutic potential of these compounds (Nilov et al., 1995) (Nilov et al., 1995).

Chemical Reactions and Novel Derivatives

Novel Synthesis Approaches

Researchers have developed various methods for synthesizing 6-enaminopurines, showcasing the versatility and innovation in creating these purine analogs. These methods often involve the use of imidazoles and malononitrile or methylcyanoacetate, leading to a range of 6-enaminopurine derivatives with potential for further study (Carvalho et al., 2004) (Carvalho et al., 2004).

Molecular Design for Specific Applications

Molecular Design for Hypoglycemic Activity

The design and synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines represent an example of targeted molecular design. These compounds, evaluated for their hypoglycemic activity, are examples of how purine analogs can be tailored for specific therapeutic purposes, such as the treatment of diabetes (Oguchi et al., 2000) (Oguchi et al., 2000).

Future Directions

The future directions for “6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” and similar compounds involve further exploration of their potential uses in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

properties

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-6-8-21-15(23)13-14(19(4)17(21)24)18-16-20(9-7-10-25-5)11(2)12(3)22(13)16/h6H,1,7-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGMKEJEFBXRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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